Heptanone, 1-(acetyloxy)- Heptanone, 1-(acetyloxy)-
Brand Name: Vulcanchem
CAS No.: 112365-69-2
VCID: VC19155081
InChI: InChI=1S/C9H16O3/c1-3-4-5-6-9(11)7-12-8(2)10/h3-7H2,1-2H3
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Heptanone, 1-(acetyloxy)-

CAS No.: 112365-69-2

Cat. No.: VC19155081

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Heptanone, 1-(acetyloxy)- - 112365-69-2

Specification

CAS No. 112365-69-2
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 2-oxoheptyl acetate
Standard InChI InChI=1S/C9H16O3/c1-3-4-5-6-9(11)7-12-8(2)10/h3-7H2,1-2H3
Standard InChI Key IUAHNAHRGIIROY-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)COC(=O)C

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Heptanone, 1-(acetyloxy)- features a seven-carbon chain (heptanone backbone) with a ketone group (C=O\text{C=O}) at the first position and an acetyloxy group (OAc\text{OAc}) at the same carbon. This arrangement creates steric hindrance around the carbonyl carbon, influencing its reactivity in nucleophilic addition and substitution reactions. The acetyloxy group introduces ester-like characteristics, enabling participation in transesterification and hydrolysis reactions.

Physicochemical Data

Key physical properties of Heptanone, 1-(acetyloxy)- include:

PropertyValueSource
Molecular Weight172.22 g/mol
Density1.015 g/cm³
Boiling Point171°C at 760 mmHg
Flash Point61.2°C
SolubilityMiscible in organic solvents

The compound’s moderate boiling point and solubility in polar aprotic solvents like acetone and ethyl acetate make it suitable for use in reaction media .

Synthesis and Manufacturing

Acetylation of Heptanone

The primary synthesis route involves the acetylation of 1-heptanone using acetic anhydride or acetyl chloride. Sulfuric acid or solid bases (e.g., potassium carbonate) catalyze the reaction, which proceeds via nucleophilic acyl substitution:

1-Heptanone+Ac2OH2SO4Heptanone, 1-(acetyloxy)-+AcOH\text{1-Heptanone} + \text{Ac}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{Heptanone, 1-(acetyloxy)-} + \text{AcOH}

Reaction conditions typically range from 5°C to 120°C, with yields optimized at 70–80°C.

Alternative Methods

  • Enzymatic Acetylation: Lipases in non-aqueous media achieve acetylation with higher enantioselectivity, though scalability remains a challenge.

  • Gas-Phase Catalysis: Vapor-phase reactions over solid acid catalysts (e.g., zeolites) reduce byproduct formation but require specialized equipment.

Reactivity and Reaction Mechanisms

Nucleophilic Additions

The carbonyl group in Heptanone, 1-(acetyloxy)- undergoes nucleophilic attacks, though steric hindrance from the acetyloxy group slows reactions compared to linear ketones. For example, Grignard reagents add to the carbonyl carbon, forming tertiary alcohols:

Heptanone, 1-(acetyloxy)-+RMgXR-C(OH)-OAc-hexane\text{Heptanone, 1-(acetyloxy)-} + \text{RMgX} \rightarrow \text{R-C(OH)-OAc-hexane}

Ester Hydrolysis

Under acidic or basic conditions, the acetyloxy group hydrolyzes to yield 1-heptanol and acetic acid. Base-catalyzed hydrolysis follows second-order kinetics:

Heptanone, 1-(acetyloxy)-+OH1-Heptanol+Acetate\text{Heptanone, 1-(acetyloxy)-} + \text{OH}^- \rightarrow \text{1-Heptanol} + \text{Acetate}^-

Thermal Decomposition

At temperatures above 150°C, the compound decomposes into ketene and heptanal, a process critical in polymer industries:

Heptanone, 1-(acetyloxy)-ΔCH2=C=O+C6H13CHO\text{Heptanone, 1-(acetyloxy)-} \xrightarrow{\Delta} \text{CH}_2=\text{C=O} + \text{C}_6\text{H}_{13}\text{CHO}

Industrial and Specialty Applications

Solvent and Reaction Medium

Heptanone, 1-(acetyloxy)- serves as a high-boiling solvent in paints and coatings, offering advantages over traditional solvents like toluene due to lower volatility.

Flavor and Fragrance Intermediate

The compound’s degradation products, particularly heptanal, contribute to citrus-like aromas in perfumery. Its acetylated form enhances stability during storage .

Pharmaceutical Synthesis

As a protecting group for alcohols in multistep syntheses, it enables precise functionalization of drug candidates. For example, it is used in the production of anti-inflammatory agents.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
2-HeptanoneLacks acetyloxy group; higher volatilitySolvent for adhesives
1-Acetoxy-2-butanoneShorter chain; lower molecular weightPharmaceutical intermediates
Methyl acetylacetateDual ester groups; enhanced reactivityChelating agents

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective acetylation.

  • Green Chemistry Approaches: Substituting sulfuric acid with ionic liquids or biocatalysts.

  • Advanced Characterization: NMR and mass spectrometry studies to elucidate decomposition pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator